molecular formula C22H22N2OS B11316702 4-[(3-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(3-methylbenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11316702
M. Wt: 362.5 g/mol
InChI Key: KDCRJSIHRUFAIO-UHFFFAOYSA-N
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Description

1-(4-METHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound that belongs to the class of cyclopenta[d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-METHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the cyclopenta[d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-methylphenyl group: This step might involve a Friedel-Crafts alkylation reaction.

    Attachment of the (3-methylphenyl)methylsulfanyl group: This can be done through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Control of temperature and pressure to favor desired reactions.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-METHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions could be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-METHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE: can be compared with other cyclopenta[d]pyrimidines, such as:

Uniqueness

The uniqueness of 1-(4-METHYLPHENYL)-4-{[(3-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific structural features, such as the position and nature of the substituents on the cyclopenta[d]pyrimidine core. These structural differences can lead to variations in biological activity and chemical reactivity.

Properties

Molecular Formula

C22H22N2OS

Molecular Weight

362.5 g/mol

IUPAC Name

1-(4-methylphenyl)-4-[(3-methylphenyl)methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C22H22N2OS/c1-15-9-11-18(12-10-15)24-20-8-4-7-19(20)21(23-22(24)25)26-14-17-6-3-5-16(2)13-17/h3,5-6,9-13H,4,7-8,14H2,1-2H3

InChI Key

KDCRJSIHRUFAIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC(=C4)C

Origin of Product

United States

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